molecular formula C6H12Br2 B14681809 1,2-Dibromo-2,3-dimethylbutane CAS No. 29916-45-8

1,2-Dibromo-2,3-dimethylbutane

Cat. No.: B14681809
CAS No.: 29916-45-8
M. Wt: 243.97 g/mol
InChI Key: ZUUWMYZAMGXEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3,3-dimethylbutane (CAS: 640-21-1) is a brominated alkane with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol . Its structure features bromine atoms at positions 1 and 2 of the butane chain, along with two methyl groups branching from carbon 3. This compound is primarily utilized in synthetic organic chemistry as an alkylating agent or intermediate in the preparation of more complex molecules.

Properties

CAS No.

29916-45-8

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

1,2-dibromo-2,3-dimethylbutane

InChI

InChI=1S/C6H12Br2/c1-5(2)6(3,8)4-7/h5H,4H2,1-3H3

InChI Key

ZUUWMYZAMGXEKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the addition of bromine (Br2) to 2,3-dimethylbutane in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane molecule .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2,3-dimethylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include alcohols or ethers, depending on the nucleophile used.

    Elimination: Alkenes such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene are formed.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

1,2-Dibromo-2,3-dimethylbutane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dibromo-2,3-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets include carbon atoms adjacent to the bromine atoms, leading to the formation of new bonds or the creation of double bonds through elimination reactions .

Comparison with Similar Compounds

Comparison with Similar Brominated Alkanes

Structural and Molecular Comparisons

Below is a comparative analysis of 1,2-dibromo-3,3-dimethylbutane and structurally related brominated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
1,2-Dibromo-3,3-dimethylbutane C₆H₁₂Br₂ 243.97 640-21-1 Bromines at C1/C2; two methyl groups at C3
1,2-Dibromo-3-methylbutane C₅H₁₀Br₂ 229.94 10288-13-8 Bromines at C1/C2; single methyl group at C3
1,2,4-Tribromo-2,3-dimethylbutane C₆H₁₁Br₃ 322.87 N/A Three bromines; dimethyl groups at C2/C3
1,2-Dibromobutane C₄H₈Br₂ 231.92 533-98-2 Linear chain with bromines at C1/C2
1,2-Dibromo-3-chloropropane C₃H₅Br₂Cl 236.33 96-12-8 Bromines at C1/C2; chlorine at C3

Key Research Findings

Branching Effects: The branched structure of 1,2-dibromo-3,3-dimethylbutane reduces its reactivity in SN2 reactions compared to linear analogs like 1,2-dibromobutane, where steric hindrance is minimal . The additional methyl group in 1,2-dibromo-3-methylbutane (vs.

Halogen Substitution :

  • 1,2,4-Tribromo-2,3-dimethylbutane (C₆H₁₁Br₃) exhibits a higher molecular weight (322.87 g/mol) due to three bromine atoms, making it denser and less volatile than dibromo analogs .
  • The presence of chlorine in 1,2-dibromo-3-chloropropane introduces polarizability, altering its solubility in polar solvents compared to purely brominated compounds .

Physical Property Trends

  • Molecular Weight and Volatility : Linear dibromoalkanes (e.g., 1,2-dibromobutane) have lower molecular weights and higher volatility than branched derivatives.
  • Density : Tribrominated compounds (e.g., 1,2,4-tribromo-2,3-dimethylbutane) are denser due to increased halogen content .

Q & A

Basic: What are the recommended spectroscopic methods for structural elucidation of 1,2-dibromo-2,3-dimethylbutane?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify methyl and brominated carbons. Adjacent bromine atoms cause deshielding; compare splitting patterns to analogous compounds like 2,3-dimethylbutane (C6H14) .
    • ¹³C NMR: Assign carbons based on chemical shifts (e.g., C-Br typically 30–50 ppm). Use DEPT-135 to distinguish CH3 groups.
  • Mass Spectrometry (MS):
    • Fragmentation patterns (e.g., loss of Br• or CH3 groups) confirm branching. Compare with 1,2-dibromo-2-methylpropane (C4H8Br2) .
  • Infrared (IR) Spectroscopy:
    • C-Br stretches appear at 500–600 cm⁻¹; absence of C=C or C=O confirms saturated structure.

Basic: How can the purity of this compound be assessed experimentally?

Answer:

  • Gas Chromatography (GC):
    • Use a non-polar column (e.g., DB-5) with FID detection. Compare retention times to standards (e.g., 1,2-dibromo-2-methylpropane ).
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 column with UV detection at 210 nm (Br absorption).
  • Elemental Analysis:
    • Verify %C, %H, %Br against theoretical values (C6H12Br2: C 27.89%, H 4.68%, Br 61.87%).

Advanced: How do steric effects influence the bromination mechanism of 2,3-dimethylbutane to form this compound?

Answer:

  • Mechanistic Pathways:
    • Radical Bromination: Tertiary C-H bonds (at C2 and C3) are more reactive due to hyperconjugation. Steric hindrance from adjacent methyl groups may reduce regioselectivity .
    • Ionic Bromination (e.g., HBr/ROOR): Follows anti-Markovnikov addition. Steric bulk directs bromine to less hindered positions, favoring 1,2-addition over 2,3 .
  • Computational Validation:
    • Use DFT calculations (B3LYP/6-31G*) to compare transition-state energies for competing pathways .

Advanced: How can contradictions in reported physical properties (e.g., boiling point) be resolved?

Answer:

  • Differential Scanning Calorimetry (DSC): Measure melting/boiling points under controlled conditions. Compare with literature data for similar bromoalkanes (e.g., 1,2-dibromo-2-methylpropane: b.p. ~110°C at 0.066 kPa ).
  • Cross-Validation:
    • Use multiple techniques (e.g., GC retention indices, refractive index) to corroborate results.
    • Reference standardized testing protocols from environmental catalogs (e.g., EPA methods for halogenated hydrocarbons ).

Advanced: What computational tools predict the environmental persistence of this compound?

Answer:

  • Quantitative Structure-Property Relationship (QSPR):
    • Input molecular descriptors (e.g., LogP, polar surface area) into models like EPI Suite to estimate biodegradation half-lives .
  • Molecular Dynamics (MD) Simulations:
    • Simulate hydrolysis rates in aqueous environments. Bromine’s electronegativity may slow degradation compared to chloro-analogs .

Advanced: How does stereoisomerism affect reactivity in derivatives of this compound?

Answer:

  • Chiral Center Analysis:
    • If bromination introduces chirality (e.g., at C2 or C3), use polarimetry or chiral HPLC to separate enantiomers.
  • Reactivity Studies:
    • Compare SN2 substitution rates between diastereomers. Steric hindrance from methyl groups may favor retention of configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.